5-Dimethylsulfoniopentanoate

Description

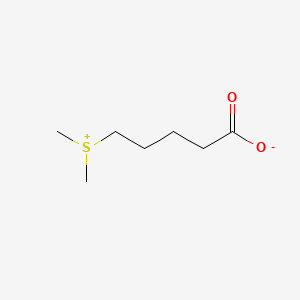

Structure

2D Structure

3D Structure

Properties

CAS No. |

78774-48-8 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

5-dimethylsulfoniopentanoate |

InChI |

InChI=1S/C7H14O2S/c1-10(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 |

InChI Key |

XWVBBNDMCIQEJS-UHFFFAOYSA-N |

SMILES |

C[S+](C)CCCCC(=O)[O-] |

Canonical SMILES |

C[S+](C)CCCCC(=O)[O-] |

Synonyms |

5-dimethylsulfoniopentanoate |

Origin of Product |

United States |

Methodological Clarification: Disproving the Natural Occurrence of 5 Dimethylsulfoniopentanoate

Advanced Analytical Techniques Employed in the Reassessment

The re-evaluation of 5-dimethylsulfoniopentanoate's presence in nature was made possible by advancements in analytical chemistry, particularly in the separation and identification of complex organic molecules. These methods offered greater precision and reduced the likelihood of sample degradation or transformation during analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com However, the direct analysis of non-volatile and thermally unstable salts like sulfonium (B1226848) compounds poses a significant challenge, as they can decompose at the high temperatures used in the GC injection port. tandfonline.comresearchgate.net To overcome this, a novel approach was developed involving the chemical modification of the sulfonium compounds prior to analysis.

This refined GC-MS method centers on the derivatization of the analyte. core.ac.uk Instead of attempting to analyze the intact sulfonium salt, the compound is chemically converted into a more volatile and stable form suitable for gas chromatography. wikipedia.orgjfda-online.com This derivatization is a critical step that prevents the thermal degradation that could otherwise create misleading results. tandfonline.comcore.ac.uk In the case of this compound, this involved its conversion into an S-demethylated silyl (B83357) derivative, a process that clarified its true origin. core.ac.uk

The key to successfully analyzing the sulfonium compounds was the creation of S-demethylated silyl derivatives. core.ac.uk Silylation is a common derivatization technique in which an active hydrogen atom is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. wikipedia.orgcanada.ca This process increases the volatility and thermal stability of the molecule, making it ideal for GC-MS analysis. wikipedia.org

For the analysis of this compound, the specific procedure involved S-demethylation followed by silylation. This two-step conversion creates a derivative that is sufficiently volatile for GC separation and produces a distinct mass spectrum, allowing for unambiguous identification. core.ac.uk The analysis of samples using this S-demethylated silyl derivatization technique provided conclusive evidence that this compound was not present in the original plant material in its free form. core.ac.uk

| Analytical Step | Purpose | Outcome for Sulfonium Compound Analysis |

| S-demethylation | Removes a methyl group from the sulfur atom. | Prepares the molecule for the subsequent silylation step. |

| Silylation | Replaces the active hydrogen with a silyl group (e.g., TBDMS). core.ac.ukwikipedia.org | Increases volatility and thermal stability, preventing decomposition in the GC system. wikipedia.org |

| GC-MS Analysis | Separates the derivatized compounds and provides mass spectra for identification. thermofisher.com | Allows for accurate identification and quantification, revealing the artifactual nature of this compound. core.ac.uk |

Novel Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Sulfonium Compound Analysis.

Identification of Precursor Molecules: Glucoerucin (B1204559) and its Chemical Transformation to this compound During Extraction Procedures

The investigation revealed that this compound was not a natural product but an artifact generated from the chemical transformation of glucoerucin, a glucosinolate naturally present in the plant tissues being studied. core.ac.ukresearchgate.net This discovery was made by analyzing a pure, untreated sample of glucoerucin, which showed no presence of the sulfonium compound. core.ac.uk

However, when the glucoerucin was subjected to the same extraction conditions previously used—specifically, heating with 6 N hydrochloric acid (HCl)—it readily converted into this compound. core.ac.uk This demonstrated that the harsh acidic and high-temperature conditions of the extraction procedure were responsible for inducing a chemical reaction that transformed the native glucoerucin into the sulfonium compound that was later misidentified. core.ac.uk

Chemical Transformation Process

Starting Material: Glucoerucin (a naturally occurring glucosinolate in the plant).

Process: Extraction involving heating with strong acid (e.g., 6 N HCl). core.ac.uk

Resulting Artifact: this compound. core.ac.ukresearchgate.net

Implications of Artifact Formation for Prior and Future Research on Putative Natural Sulfonium Compounds

The finding that this compound is an extraction artifact has significant implications for phytochemical research. It highlights a critical pitfall in the analysis of natural products: the analytical process itself can inadvertently create new compounds that are not genuinely present in the biological source. researchgate.netannualreviews.org This case serves as a cautionary tale, emphasizing the need for careful validation of analytical methods to prevent the misidentification of artifacts as novel natural products.

This work underscores the power and necessity of using advanced derivatization techniques, such as the GC-MS analysis of S-demethylated silyl derivatives, for the accurate study of sulfonium compounds in plants. core.ac.uk It suggests that previous reports of certain tertiary sulfonium compounds in higher plants may need re-evaluation using these improved methods to rule out the possibility of artifact formation. annualreviews.org Future research in this field must incorporate rigorous controls and employ analytical techniques that preserve the chemical integrity of the original sample to ensure that reported findings reflect the true chemical composition of the organism under investigation.

Synthetic Chemistry and Derivatives of 5 Dimethylsulfoniopentanoate for Research Applications

Laboratory Synthesis Pathways for 5-Dimethylsulfoniopentanoate and its Structural Analogs.

The primary laboratory synthesis of this compound is a direct and straightforward process involving the reaction of a halogenated carboxylic acid with dimethyl sulfide (B99878) (DMS). Specifically, 5-bromovaleric acid serves as the precursor for the pentanoate backbone.

The synthesis is achieved by mixing 5-bromovaleric acid with an excess of DMS. rsc.org The reaction is typically initiated by gentle warming and then allowed to proceed at room temperature for an extended period, often several days, to ensure complete conversion. rsc.org Following the incubation period, the unreacted DMS is removed by evaporation. The resulting crude product is then purified through a series of steps: it is dissolved in distilled water, and the aqueous solution is washed with diethyl ether to remove nonpolar impurities. rsc.org The final product in the aqueous layer is obtained after evaporation of the water. rsc.org The identity and purity of the synthesized this compound are confirmed using analytical techniques such as 1H nuclear magnetic resonance (NMR) spectroscopy. rsc.org

This synthetic strategy is not limited to this compound and can be readily adapted to produce a variety of structural analogs by simply changing the starting halo-acid. For instance, dimethylsulfoniobutanoate is synthesized using the same method, but with 4-bromobutyric acid as the starting material. rsc.org This modular approach allows for the creation of a homologous series of dimethylsulfonioalkanoates with varying alkyl chain lengths, which are invaluable for studying structure-activity relationships in biological systems.

Table 1: Synthesis of this compound and its Analogs

| Target Compound | Precursor | Reagent | Key Steps |

|---|---|---|---|

| This compound | 5-Bromovaleric acid | Dimethyl sulfide (DMS) | 1. Reaction in DMS at room temperature (5 days)2. Evaporation of excess DMS3. Purification via water/diethyl ether extraction |

| Dimethylsulfoniobutanoate | 4-Bromobutyric acid | Dimethyl sulfide (DMS) | 1. Reaction in DMS at room temperature (5 days)2. Evaporation of excess DMS3. Purification via water/diethyl ether extraction |

Chemical Modifications and Directed Structural Diversification of the this compound Scaffold.

Directed structural diversification of the this compound scaffold allows for the fine-tuning of its physicochemical properties and biological activity. These modifications can be categorized by the part of the molecule being altered: the carboxylate group, the alkyl chain, or the sulfonium (B1226848) center. While the synthesis of analogs with different chain lengths is the most direct form of diversification, other chemical modifications can generate a wider array of research tools.

Modification of the Carboxylate Group:

Esterification: The carboxylate functional group can be converted into an ester. For example, visible-light-induced esterification of carboxylic acids with arylsulfonium salts has been demonstrated as a viable method for creating O-aryl esters. acs.org While this specific method applies to arylsulfonium salts, similar principles of activating the carboxylic acid or using a suitable alkylating agent could yield various alkyl or aryl esters of this compound. Such derivatives are useful for altering solubility and membrane permeability.

Amidation: The carboxylic acid can be coupled with amines to form amides. This is a common strategy in medicinal chemistry to introduce new interaction points for biological targets. Low molecular weight polyethylenimine (PEI) has been modified by forming amide bonds with sulfonium compounds containing a carboxylic acid, indicating the feasibility of this chemical transformation. acs.org

Modification of the Alkyl Chain:

The introduction of functional groups such as hydroxyls, ketones, or alkenes along the five-carbon chain can create probes for exploring specific biological interactions. This would typically involve starting with a more complex, pre-functionalized bromo-acid precursor before the introduction of the dimethylsulfonium group.

Modification of the Sulfonium Group:

The dimethylsulfonium group itself can be altered. Instead of dimethyl sulfide, other dialkyl sulfides (e.g., diethyl sulfide) could be used in the initial synthesis to generate analogs with different alkyl substituents on the sulfur atom.

More complex modifications can create sulfonium ylides, which are versatile reagents in organic synthesis. nih.govmdpi.com For instance, sulfonium salts can be precursors to sulfonium ylides that participate in cyclopropanation and other carbon-transfer reactions. rsc.orgmdpi.com

These diversification strategies enable the creation of a library of compounds based on the this compound scaffold, each with unique properties tailored for specific research applications, such as probing enzyme active sites or acting as molecular crosslinking agents. rsc.org

Application of Synthetically Derived this compound as a Biochemical Research Probe and Analog.

Synthetic this compound and its analogs serve as crucial tools in biochemical research, primarily as substrate analogs to investigate enzyme specificity and function. wikipedia.org A substrate analog is a molecule that structurally resembles the natural substrate of an enzyme and can bind to its active site, allowing researchers to study the binding event and catalytic mechanism. wikipedia.orgchemeurope.com

A key application of synthetic this compound is in the study of dimethylsulfoniopropionate (DMSP) metabolism. DMSP is a vital nutrient for marine bacteria, and its degradation is a critical step in the global sulfur cycle. The enzyme DmdA, a DMSP-dependent demethylase, initiates one of the major degradation pathways. rsc.org To understand the substrate specificity of DmdA, researchers synthesized this compound and other analogs, such as dimethylsulfonioacetate and dimethylsulfoniobutanoate. rsc.org By performing enzyme assays with these synthetic analogs, they could determine how changes in the alkyl chain length between the carboxylate and sulfonium groups affect the enzyme's activity. rsc.org These studies are essential for mapping the structural requirements of the enzyme's active site.

Furthermore, the availability of synthetic this compound has been instrumental in clarifying its biological origin. The compound was first reported as a potential compatible solute in the flowers of Diplotaxis tenuifolia. mdpi.comglobalsciencebooks.info However, subsequent research using a novel gas chromatography-mass spectrometry method, which required authentic, synthetically derived standards for comparison, revealed that this compound was not a natural metabolite in the plant. acs.org Instead, it was shown to be an artifact generated during the chemical extraction process, specifically from the acid hydrolysis of glucoerucin (B1204559), a glucosinolate characteristic of this plant species. acs.orgglobalsciencebooks.info This finding underscores the critical role of chemical synthesis in validating the identity and origin of compounds identified in biological extracts.

Table 2: Research Applications of Synthetic this compound

| Research Area | Application | Finding | Reference |

|---|---|---|---|

| Enzymology | Substrate analog for DMSP demethylase (DmdA) | Used to test the substrate specificity of the enzyme by comparing activity with the natural substrate, DMSP. | rsc.org |

| Natural Product Chemistry | Analytical Standard | Confirmed that this compound found in plant extracts was an artifact of the extraction method. | acs.orgglobalsciencebooks.info |

Hypothetical Biological Functions and Mechanistic Studies Based on Analogs and in Vitro Systems

Evaluation of 5-Dimethylsulfoniopentanoate as a Potential Compatible Solute and Osmoprotectant

Zwitterionic quaternary ammonium (B1175870) compounds (QACs) and tertiary sulfonium (B1226848) compounds (TSCs) can function as compatible solutes within the cytoplasm of cells under osmotic stress, aiding in adaptation to saline or arid conditions. core.ac.uk While several betaines and other zwitterionic QACs are known to accumulate in higher plants and marine algae, the confirmed occurrences of zwitterionic TSCs are less frequent, with 3-dimethylsulfoniopropionate (DMSP) and 4-dimethylsulfonio-2-methoxybutyrate being the primary examples. core.ac.uk The initial report of significant quantities of this compound in the flowers of Diplotaxis tenuifolia suggested it could be a noteworthy compatible solute. core.ac.uk

Direct in vitro biophysical studies on the osmotic adjustment properties of this compound are not extensively detailed in the available literature. However, the structural analogy to DMSP, a well-established osmoprotectant, provides a basis for hypothesizing its function. nih.gov Compatible solutes, by definition, can accumulate to high concentrations in the cytoplasm without significantly perturbing cellular processes. They help maintain cell turgor and protect macromolecules from the denaturing effects of high ionic strength. The zwitterionic nature of this compound, featuring a positively charged sulfonium group and a negatively charged carboxylate group, is consistent with the characteristics of many known compatible solutes.

The mechanisms by which sulfonium compounds like DMSP stabilize proteins and membranes offer insights into the potential functions of this compound. DMSP is known to protect organisms from osmotic and freezing stresses. nih.gov It is hypothesized that these compounds are preferentially excluded from the immediate vicinity of proteins, a phenomenon that thermodynamically favors the native, folded state of the protein. By increasing the free energy of the unfolded state, they shift the equilibrium towards the more compact, functional conformation.

Similarly, in the context of membrane stabilization, compatible solutes can interact with the headgroups of membrane lipids, altering the hydration layer and potentially mitigating the disruptive effects of dehydration or high salt concentrations. While direct studies on this compound are lacking, the principles derived from its analog, DMSP, suggest a plausible, albeit unconfirmed, role in these protective mechanisms.

In Vitro Biophysical Studies on Osmotic Adjustment Properties.

Antioxidant Properties and Role in Cellular Redox Homeostasis

The potential for sulfonium compounds to act as antioxidants has been recognized, and this function is hypothesized to extend to this compound. researchgate.net Cellular redox homeostasis is maintained by a complex network of antioxidants that counteract the damaging effects of reactive oxygen species (ROS). nih.govnih.govmdpi.com

Direct radical scavenging assays specifically for this compound are not widely reported. However, the antioxidant capacity of compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. mdpi.comnih.govresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. mdpi.comnih.gov

Given the structure of this compound, its potential for radical scavenging would likely involve the sulfur atom. The positively charged sulfonium center could influence the redox potential of the molecule, though the precise mechanism and efficacy remain to be experimentally determined.

A comparative analysis of this compound with established sulfonium antioxidants like DMSP can provide a framework for understanding its potential role. DMSP has been shown to function as an antioxidant, protecting organisms from oxidative stress. researchgate.netannualreviews.org The antioxidant activity of these compounds is often attributed to their ability to be oxidized, thereby scavenging ROS. For instance, DMSP can be oxidized to dimethylsulfoxonium propionate. researchgate.net

It is plausible that this compound could undergo similar oxidative transformations, thus contributing to the cellular antioxidant defense system. However, without direct experimental data, this remains a hypothesis based on chemical analogy.

Table 1: Comparison of Potential Antioxidant Properties

| Feature | This compound (Hypothetical) | Dimethylsulfoniopropionate (DMSP) |

|---|---|---|

| Antioxidant Role | Postulated based on structural similarity to DMSP. | Established role in protecting against oxidative stress. researchgate.netannualreviews.org |

| Mechanism | Likely involves oxidation of the sulfur atom. | Scavenges reactive oxygen species. researchgate.net |

| Oxidation Product | Hypothetically could be oxidized to a sulfoxide (B87167) derivative. | Can be oxidized to dimethylsulfoxonium propionate. researchgate.net |

Radical Scavenging Assays of this compound.

Potential as a Methyl Group Donor in Specific Biochemical Reactions (Inference from Dimethylsulfoniopropionate and other sulfonium compounds)

Sulfonium compounds are recognized for their potential to act as methyl group donors in various biochemical reactions. ethernet.edu.et This function is critically important for a wide range of cellular processes, including the biosynthesis of molecules like methionine. frontiersin.orgmdpi.com

The most well-studied sulfonium methyl donor is S-adenosylmethionine (SAM), which is involved in the vast majority of biological methylation reactions. However, other sulfonium compounds, including DMSP, have also been implicated as potential methyl donors. researchgate.net The initial demethylation of DMSP, for example, involves the transfer of a methyl group to tetrahydrofolate (THF), producing 5-methyl-tetrahydrofolate. frontiersin.org This product can then be utilized in reactions such as methionine synthesis. frontiersin.org

Given that this compound possesses two methyl groups attached to a sulfonium center, it is chemically plausible that it could also serve as a methyl donor. ontosight.ai The enzymatic machinery required for such a reaction would need to recognize this compound as a substrate. While there is no direct evidence for this activity, the precedent set by DMSP and other sulfonium compounds makes it a reasonable hypothesis for future investigation. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Dimethylsulfoniopropionate (DMSP) |

| 4-Dimethylsulfonio-2-methoxybutyrate |

| S-adenosylmethionine (SAM) |

| Methionine |

| Tetrahydrofolate (THF) |

| 5-Methyl-tetrahydrofolate |

| Dimethylsulfoxonium propionate |

| Glucoerucin (B1204559) |

| Glycine (B1666218) betaine (B1666868) |

| 5-(Methylsulfanyl)-2-oxopentanoate |

| 6-Dimethylsulfoniohexanoate |

| 3-Dimethylsulfoniopropylamine |

| 3-Dimethylsulfoniopropionaldehyde |

| S-methyl-Met |

| Acrylate |

| 3-Hydroxypropionate |

| Methylmercaptopropionate (MMPA) |

| Malonate semialdehyde |

| Acetyl-CoA |

| Thiophene A |

| Limonene |

| Phenylacetic acid |

| Ferulic acid |

| Vanillin |

| Scopoletin |

| Sinapic acid |

| Coumaric acid |

| Isofraxidin |

| Melatonin |

| Lipoic acid |

| Pentoxyfylline |

| Sesamol |

| Curcumin |

| Tannic acid |

| Ascorbate |

| Glutathione |

| Tocopherol |

| Carotenoids |

| Flavonoids |

| Quinones |

| Bilirubin |

| Coenzyme Q |

| Ferritin |

| Cysteine |

| Homocysteine |

| Taurine |

| Betaine |

Enzymatic Investigations of Methyl Transfer from this compound Analogs

While no enzymes are known to specifically act on this compound, the chemistry of its sulfonium group suggests it could theoretically be a substrate for methyltransferase or demethylase enzymes. The biological fate of sulfonium compounds is highly dependent on the specific enzymes present in an organism and the structure of the compound itself.

Enzymatic reactions involving sulfonium compounds are central to metabolism. The most prominent example is S-adenosyl-L-methionine (SAM), the universal methyl group donor in all living organisms. nih.govrsc.org In these reactions, a methyltransferase (MTase) enzyme facilitates the nucleophilic attack on the methyl group of SAM, transferring it to a substrate and releasing S-adenosyl-L-homocysteine. nih.govrsc.org DNA C5-methyltransferases, for instance, catalyze the transfer of a methyl group from SAM to a cytosine base in DNA. nih.govmpg.de

Studies on analogs of this compound, which differ in the length of their carbon chains, reveal that enzymatic processing is highly specific. A compelling case study comes from the soil bacterium Sinorhizobium meliloti, which can process various sulfonium and quaternary ammonium compounds. Research showed a stark contrast in the fate of two analogs: 3-dimethylsulfoniopropionate (DMSP; a C3 compound) and 2-dimethylsulfonioacetate (DMSA; a C2 compound). asm.org

3-dimethylsulfoniopropionate (DMSP) was found to be a highly effective and stable osmoprotectant. S. meliloti accumulated DMSP to very high internal concentrations under osmotic stress, where it served as a non-metabolizable compatible solute, protecting the cells without being consumed. asm.org

2-dimethylsulfonioacetate (DMSA) , the sulfonium analog of the universal osmoprotectant glycine betaine, was toxic to the wild-type bacteria. This toxicity was attributed to its catabolism via the glycine betaine demethylation pathway, which produces the toxic product thioglycolic acid. asm.org In mutant strains unable to demethylate DMSA, the toxicity vanished, and the compound became an effective osmoprotectant. asm.org

This suggests that a hypothetical enzymatic interaction with this compound (a C5 compound) could lead to one of two outcomes: it might be metabolically inert and serve as a stable osmolyte like DMSP, or it could be recognized by a demethylating enzyme, potentially leading to the formation of a toxic byproduct, similar to DMSA. The specific enzymes involved in the demethylation of such compounds in various organisms include dioxygenases and cytochromes P450. frontiersin.orgnih.gov Without experimental data, it is impossible to predict which pathway, if any, would be utilized for 5-DMSP.

| Sulfonium Analog | Organism | Observed Enzymatic Fate | Reference |

|---|---|---|---|

| 3-Dimethylsulfoniopropionate (DMSP) | Sinorhizobium meliloti | Metabolically stable; accumulated as a compatible solute without demethylation. | asm.org |

| 2-Dimethylsulfonioacetate (DMSA) | Sinorhizobium meliloti (Wild-Type) | Actively demethylated, leading to the formation of toxic byproducts. | asm.org |

| 2-Dimethylsulfonioacetate (DMSA) | Sinorhizobium meliloti (Demethylation-impaired mutant) | Not metabolized; accumulated as a compatible solute. | asm.org |

| S-adenosyl-L-methionine (SAM) | Universal | Serves as a methyl group donor in reactions catalyzed by methyltransferases. | nih.govrsc.org |

Effects on Cellular Physiology and Stress Responses in Model Organisms (when exogenously applied)

No studies have reported on the effects of exogenously applying this compound to model organisms. However, research on analogous sulfonium compounds and other betaines provides a basis for hypothesizing its potential physiological impact, particularly in the context of cellular stress responses.

Many bacteria, including Escherichia coli and Staphylococcus aureus, accumulate small organic molecules called compatible solutes or osmoprotectants to survive in high-osmolarity environments. oup.comasm.orgnih.gov These compounds can be accumulated to high intracellular concentrations without interfering with normal cellular processes, thereby balancing the external osmotic pressure and protecting cellular machinery. researchgate.net

Studies on a range of natural and synthetic betaines have shown that their effectiveness as osmoprotectants depends on their chemical structure and the specific transport systems of the organism. oup.com In S. aureus, for example, sulfonium betaines like dimethylthetin (dimethylsulfonioacetate) were shown to increase the organism's tolerance to osmotic stress. oup.com Similarly, in S. meliloti, the C3 sulfonium compound DMSP is a potent osmoprotectant. asm.org

Based on these analogs, one might hypothesize that this compound could function as an osmoprotectant if a model organism possessed a transport system capable of its uptake. However, its efficacy would be contingent on its intracellular fate.

Osmoprotection : If 5-DMSP is transported into the cell and remains metabolically inert (like DMSP in S. meliloti), it could act as a compatible solute, mitigating osmotic stress and enabling growth in hyperosmotic conditions. asm.org

Induction of a Stress Response : If 5-DMSP is catabolized into a toxic substance (like DMSA in wild-type S. meliloti), its exogenous application would likely induce a cellular stress response rather than alleviate one. asm.org This could involve the upregulation of detoxification pathways, general stress regulons (like those responding to oxidative or disulfide stress), and a decrease in growth rate. nih.govfrontiersin.org In Bacillus subtilis, for example, thiol-reactive sulfur compounds are known to cause a strong disulfide stress response and lead to widespread modification of proteins. nih.gov

Antimicrobial Effects or Cytotoxicity : Some synthetic sulfonium compounds, particularly those with longer alkyl chains or specific structural motifs, exhibit antimicrobial activity by disrupting cell membranes. acs.org Depending on its physical properties, 5-DMSP could potentially exert such effects, leading to growth inhibition or cell death, independent of any osmoprotective role. acs.orgresearchgate.net

The cellular response to an exogenous chemical is a complex interplay between transport, metabolism, and inherent toxicity, making it difficult to predict the precise effect of 5-DMSP without direct experimental evidence.

| Compound | Model Organism | Observed Physiological Effect | Reference |

|---|---|---|---|

| Dimethylthetin (Dimethylsulfonioacetate) | Staphylococcus aureus | Acts as an osmoprotectant, increasing tolerance to hyperosmotic medium. | oup.com |

| 3-Dimethylsulfoniopropionate (DMSP) | Sinorhizobium meliloti | Potent osmoprotectant; accumulated to high levels under salt stress. | asm.org |

| 2-Dimethylsulfonioacetate (DMSA) | Sinorhizobium meliloti (Wild-Type) | Toxic; inhibited growth even in unstressed cells due to metabolic byproduct. | asm.org |

| Glycine Betaine | Escherichia coli, Pseudomonas aeruginosa | Classic osmoprotectant; confers tolerance to high salt and urea (B33335) concentrations. | asm.orgnih.gov |

| Various Synthetic Sulfonium Lipids | HepG2 (human liver cancer cell line) | Exhibited varying levels of cytotoxicity (IC50 values from 0.035 to 1.64 µg/mL). | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of 5 Dimethylsulfoniopentanoate in Research Contexts

Chromatographic Techniques for 5-Dimethylsulfoniopentanoate Separation and Quantification

Chromatography is a fundamental tool for separating DMSPn from complex mixtures, enabling its precise measurement. Both liquid and gas chromatography, often coupled with mass spectrometry, are the primary methods employed.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. eag.com This method is well-suited for analyzing non-volatile and thermally labile compounds like DMSPn.

A typical LC-MS/MS protocol for DMSPn analysis involves:

Sample Preparation: Extraction of DMSPn from the sample matrix, which can range from plant tissues to environmental samples. chromatographyonline.com This often includes homogenization and protein precipitation. chromatographyonline.comnih.gov

Chromatographic Separation: The extract is injected into a liquid chromatograph. Reversed-phase chromatography is commonly used, where a nonpolar stationary phase separates compounds based on their hydrophobicity. eag.com The choice of column and mobile phase is critical for achieving good separation from other sample components. chromatographyonline.comnih.gov

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. DMSPn is typically ionized using electrospray ionization (ESI) in positive ion mode. The precursor ion corresponding to DMSPn is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity. eag.comnih.govnih.gov

Recent advancements in LC-MS/MS include the use of ultra-high-performance liquid chromatography (UHPLC) for faster analysis times and improved resolution. nih.govprotocols.io Additionally, the use of mobile phase modifiers can enhance the ionization efficiency of the target analyte. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for DMSPn Analysis

| Parameter | Setting |

| LC System | UHPLC |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [To be determined based on DMSPn structure] |

| Product Ions (m/z) | [To be determined based on fragmentation] |

This table provides a general example; specific parameters would need to be optimized for the particular instrument and application.

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. phytopharmajournal.comnih.gov For the analysis of non-volatile compounds like DMSPn, a derivatization step is necessary to increase their volatility. jfda-online.com

A novel GC-MS method was developed for the analysis of sulfonium (B1226848) compounds, including the putative this compound, by converting them to their S-demethylated silyl (B83357) derivatives. nih.govnih.gov This derivatization makes the compound amenable to GC analysis. nih.govnih.gov

The general workflow for GC-MS analysis of DMSPn includes:

Derivatization: The sample containing DMSPn is treated with a derivatizing agent, such as a silylating reagent, to convert the non-volatile DMSPn into a volatile derivative. nih.govnih.govnih.gov

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov

MS Detection: The separated compounds enter the mass spectrometer, are ionized (typically by electron ionization), and the resulting mass spectrum is used for identification and quantification. phytopharmajournal.comnih.gov

It is important to note that research has shown that this compound can be an artifact generated from other compounds, such as glucoerucin (B1204559), during sample preparation with hot acid. nih.govnih.gov This highlights the critical importance of appropriate sample handling and derivatization methods in GC-MS analysis. nih.govnih.gov

Table 2: Example Derivatization Agents for GC-MS Analysis

| Derivatization Agent | Target Functional Groups | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH2, -SH | Trimethylsilyl (B98337) (TMS) ether/ester/amine/thioether |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -COOH, -NH2, -SH | tert-Butyldimethylsilyl (TBDMS) ether/ester/amine/thioether |

| Heptafluorobutyric anhydride (B1165640) (HFBA) | -NH2, -OH | Heptafluorobutyryl (HFB) derivative |

This table presents common derivatization agents and is not exhaustive.

Ion chromatography (IC) is a technique that separates ions and polar molecules based on their affinity to an ion exchanger. thermofisher.com It is particularly useful for the analysis of inorganic and organic anions and cations in aqueous solutions. aplitechbiolab.combiolabscientific.com While less commonly reported for DMSPn specifically, IC could potentially be adapted for its analysis, given its charged nature. The separation would be based on the interaction of the positively charged sulfonium group with a cation-exchange stationary phase.

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. usp.orglibretexts.org CE offers high efficiency and requires only small sample volumes. libretexts.org For DMSPn, its positive charge would drive its migration towards the cathode in a CE system. libretexts.org Different modes of CE, such as capillary zone electrophoresis (CZE), could be employed. usp.org The addition of specific selectors to the running buffer can also be used to enhance separation selectivity. usp.org While specific applications for DMSPn are not widely documented, the principles of CE suggest its feasibility for the analysis of this compound. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation and Metabolic Fate Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules and for tracking their metabolic fate. msu.edu

In metabolic fate tracking, stable isotope-labeled DMSPn (e.g., with ¹³C or ¹⁵N) can be introduced into a biological system. NMR spectroscopy can then be used to follow the incorporation of these isotopes into various metabolites over time. This provides direct insight into the metabolic pathways involving DMSPn. Quantitative NMR (qNMR) can be employed to determine the concentration of DMSPn and its metabolites, provided that appropriate internal standards and experimental conditions are used. ox.ac.uk

Mass Spectrometry (MS)-Based Techniques for Isotopic Tracing and Metabolomic Profiling of this compound and Related Compounds

Mass spectrometry-based techniques are central to isotopic tracing and metabolomic profiling studies. nih.govbiorxiv.org

Isotopic tracing with MS involves introducing a labeled form of DMSPn (e.g., containing stable isotopes like ²H, ¹³C, or ³⁴S) into a system and then using MS to detect the labeled atoms in downstream metabolites. nih.govcore.ac.uk This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes. nih.gov The isotopic distribution in the mass spectra of metabolites provides information about their origin and the biochemical reactions they have undergone. sisweb.com

Metabolomic profiling aims to comprehensively identify and quantify all small molecules (metabolites) in a biological sample. nih.gove-enm.org Techniques like LC-MS and GC-MS are used to generate a metabolic fingerprint of the sample. e-enm.orgnih.govmdpi.com By comparing the metabolomes of samples under different conditions (e.g., with and without the presence of DMSPn), researchers can identify metabolic changes associated with DMSPn. This can reveal the broader physiological role of the compound and its impact on cellular metabolism. nih.govnih.govmdpi.com

Sample Preparation and Derivatization Strategies for Complex Biological and Environmental Matrices

Effective sample preparation is a critical step for the reliable analysis of this compound, especially from complex biological and environmental matrices. The primary goals are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.com

For LC-MS analysis, sample preparation often involves:

Extraction: Using a suitable solvent to extract DMSPn from the sample matrix.

Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to remove interfering compounds such as salts, proteins, and lipids. chromatographyonline.com

Concentration: Evaporating the solvent and reconstituting the sample in a smaller volume to increase the analyte concentration. chromatographyonline.com

For GC-MS analysis, a derivatization step is essential to make the non-volatile DMSPn amenable to gas chromatography. nih.gov This typically involves converting the polar functional groups of DMSPn into less polar, more volatile derivatives. jfda-online.comresearchgate.net As mentioned earlier, a method involving the conversion of sulfonium compounds to their S-demethylated silyl derivatives has been reported. nih.govnih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. nih.gov It is crucial to be aware that certain sample preparation procedures, such as treatment with hot acid, can lead to the formation of this compound as an artifact from other precursor molecules. annualreviews.orgdntb.gov.ua

Challenges and Considerations in Accurate Quantification of Sulfonium Compounds in Research Samples

The accurate quantification of this compound and related sulfonium compounds in biological and environmental samples is fraught with analytical challenges. These challenges stem from the inherent chemical properties of sulfonium compounds, the complexity of sample matrices, and the limitations of current analytical techniques. Addressing these issues is critical for obtaining reliable and reproducible data in research contexts.

The inherent stability of sulfonium compounds is another major consideration. These molecules can be susceptible to degradation under certain analytical conditions. rsc.orgcopernicus.org The choice of sample storage, extraction solvent, and analytical temperature can all influence the stability and recovery of the target analyte. Without careful optimization and control, the degradation of sulfonium compounds can lead to an underestimation of their true concentration in a sample.

Furthermore, matrix effects present a substantial hurdle, particularly in analyses employing mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. nih.gov This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), leading to significant quantification errors. mdpi.comnih.govresearchgate.net The complexity of biological and environmental samples makes them particularly prone to matrix effects, which can vary between samples and affect the accuracy, precision, and detection limits of the analytical method. mdpi.comnih.gov For some analytes, the influence of the matrix is so variable that using a single internal standard may not be sufficient to correct for these effects. researchgate.net

To mitigate matrix effects and improve accuracy, stable isotope-labeled internal standards are often employed. ethernet.edu.etscbt.com These standards, such as deuterated or ¹³C-labeled versions of the analyte, have nearly identical chemical and physical properties to the target compound and are affected by matrix effects in a similar manner. nih.govnih.gov However, the synthesis and application of these standards come with their own set of challenges. The synthesis can be complex, and issues such as incomplete or non-specific labeling can introduce radioimpurities, compromising the accuracy of quantification. scispace.comresearchgate.net

The table below summarizes the primary challenges encountered during the quantification of sulfonium compounds.

| Challenge | Description | Potential Impact on Research Findings |

| Artifact Formation | The analyte of interest, such as this compound, can be generated from other precursors during the sample extraction process. ethernet.edu.et | Leads to overestimation of the compound's natural abundance and incorrect conclusions about its biological relevance. |

| Chemical Instability | Sulfonium compounds can degrade during sample storage, preparation, or analysis due to factors like temperature, pH, or solvent choice. rsc.orgcopernicus.org | Results in the underestimation of the compound's concentration, potentially masking its significance. |

| Matrix Effects | Co-eluting substances from the sample matrix interfere with the ionization of the target analyte in mass spectrometry, causing signal suppression or enhancement. mdpi.comnih.govresearchgate.net | Causes inaccurate and unreliable quantification, affecting the precision and sensitivity of the analysis. mdpi.com |

| Lack of Certified Standards | The limited commercial availability of certified reference materials and isotopically labeled standards for many sulfonium compounds complicates method validation. | Hinders the development of standardized, universally accepted analytical protocols and makes inter-laboratory comparisons difficult. |

| Analytical Specificity | Some analytical techniques may lack the specificity to distinguish between structurally similar sulfonium compounds or from isobaric interferences. copernicus.org | Can lead to the misidentification or inaccurate measurement of the target analyte due to overlapping signals. |

The following table outlines strategies that can be employed to mitigate these analytical challenges.

| Mitigation Strategy | Description | Applicability |

| Use of Isotope-Labeled Internal Standards | An isotopically labeled version of the analyte (e.g., using ²H or ¹³C) is added to the sample. It co-elutes and experiences similar matrix effects, allowing for accurate correction. ethernet.edu.etnih.govnih.gov | Highly effective for mass spectrometry-based methods (LC-MS, GC-MS) to correct for matrix effects and variations in recovery. |

| Standard Addition Method | Known quantities of the analyte standard are added to aliquots of the sample. The native concentration is determined by extrapolating the calibration curve. nih.gov | Useful for correcting matrix effects when a suitable isotope-labeled standard is unavailable. However, it is more labor-intensive. |

| Optimized Sample Preparation | Developing and validating extraction and clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components before analysis. chromatographyonline.com | Reduces the severity of matrix effects and can improve the stability of the analyte. |

| Advanced Chromatographic Separation | Employing high-resolution chromatography techniques, such as two-dimensional liquid chromatography (2D-LC), to better separate the analyte from matrix interferences. chromatographyonline.com | Enhances specificity and reduces the likelihood of co-elution, thereby minimizing matrix effects. |

| Method Validation with Different Protocols | Cross-validating results using multiple, distinct extraction methods to confirm that the analyte is not an artifact of a specific procedure. | Crucial for verifying the endogenous nature of a quantified compound like this compound. |

Biotechnological and Industrial Perspectives on 5 Dimethylsulfoniopentanoate As a Synthetic Compound or Analog

Potential for Engineered Biosynthesis of 5-Dimethylsulfoniopentanoate or its Analogs in Microbial Systems

The engineered biosynthesis of specialized chemical compounds in microbial hosts like bacteria and yeast is a cornerstone of modern biotechnology. While no dedicated pathway for this compound production has been engineered, the extensive knowledge of related metabolic pathways, particularly for DMSP, provides a blueprint for how such a system could be designed. nih.gov

The biosynthesis of sulfonium (B1226848) compounds like DMSP in marine bacteria involves specific enzymes such as S-methyl transferases. nih.gov A hypothetical pathway for this compound could be engineered by assembling and optimizing a set of enzymes capable of converting a readily available precursor into the final product.

Key enzymatic steps in a hypothetical biosynthetic pathway might include:

Precursor Elongation: Starting with a common metabolic precursor, a series of enzymes could elongate the carbon chain to a five-carbon backbone.

Sulfur Introduction: A key step would involve the introduction of a sulfur atom, likely from an amino acid like methionine.

Methylation: A methyltransferase enzyme would be required to add two methyl groups to the sulfur atom, forming the characteristic dimethylsulfonio group. Research on the DMSP-dependent demethylase (DmdA) enzyme from marine bacteria has shown that it has very low activity (less than 1%) with this compound as a substrate, suggesting that enzymes in this class have strict substrate specificity. nih.govresearchgate.net Engineering a methyltransferase would likely require significant protein engineering to accept the five-carbon chain of the pentanoate precursor.

Final Modification: The terminal carboxyl group would need to be present or formed from a precursor functional group.

Strategies for engineering such a pathway would involve heterologous expression of genes from various organisms that perform analogous reactions, followed by metabolic flux analysis and optimization to enhance the yield of the desired compound. frontiersin.org

Should an efficient microbial strain for producing this compound be developed, its large-scale production would rely on optimized bioreactor systems. Modern bioprocessing trends favor the use of single-use bioreactors (SUBs), which offer flexibility and reduce the risk of contamination. a3p.org

Optimization strategies for enhanced yield in a bioreactor would focus on several key parameters:

Fed-Batch or Continuous Culture: A fed-batch strategy, where nutrients are supplied during the cultivation, would likely be employed to achieve high cell densities and high product concentrations.

Process Control: Critical parameters such as pH, temperature, dissolved oxygen, and substrate feed rates would be tightly controlled to maintain optimal metabolic activity.

| Compound Name | Carbon Chain Length | Known Biological Role/Relevance | Enzyme (DmdA) Activity |

|---|---|---|---|

| Dimethylsulfonioacetate | C2 | Limited membrane permeability, potential for microbial osmoprotection. | No detectable activity. nih.gov |

| Dimethylsulfoniopropionate (DMSP) | C3 | Major osmolyte in marine algae, antioxidant precursor, significant role in global sulfur cycle. nih.govnih.gov | High (Primary Substrate). nih.gov |

| Dimethylsulfoniobutanoate | C4 | Studied as a DMSP analog. | Less than 1% activity. nih.gov |

| This compound | C5 | Largely considered an extraction artifact; potential as a synthetic osmoprotectant. annualreviews.orgnih.gov | Less than 1% activity. nih.gov |

Pathway Engineering Strategies for Analog Production.

Application as an Exogenous Agent in Agricultural Systems for Enhancing Stress Mitigation in Crops (Focus on Mechanistic Understanding)

"Chemical priming" is an agricultural strategy where plants are treated with chemical agents to enhance their defense mechanisms against future environmental stresses. nih.gov This approach avoids direct genetic manipulation while still boosting crop resilience. nih.gov The application of osmoprotectants—compounds that help cells maintain osmotic balance—is a key part of this strategy. mdpi.comnih.gov

Abiotic stresses like high salinity and drought are major factors limiting crop productivity worldwide. nih.govnotulaebotanicae.ro Plants naturally respond to these stresses by accumulating compatible solutes, or osmoprotectants, such as proline and glycine (B1666218) betaine (B1666868). nih.govnotulaebotanicae.ro These molecules help protect cellular structures and maintain water balance without interfering with normal metabolic functions.

While this compound is not a known natural osmoprotectant in most plants, its zwitterionic structure is analogous to other effective osmoprotectants. Therefore, its exogenous application as a synthetic agent could potentially enhance crop stress tolerance. The proposed mechanism would involve:

Osmotic Adjustment: Upon absorption by the plant, the compound would accumulate in the cytoplasm, helping to lower the cellular water potential and maintain turgor pressure under drought or saline conditions.

Protection of Cellular Machinery: Like other compatible solutes, it could stabilize proteins and membranes, protecting them from the damaging effects of dehydration and ion toxicity. mdpi.com

The use of biostimulants, including beneficial microbes and chemical compounds, is a growing field in sustainable agriculture aimed at enhancing nutrient use efficiency and abiotic stress tolerance. frontiersin.orgfarmonaut.com Synthetically produced this compound could theoretically fit within this class of agricultural products, although extensive research would be needed to validate its efficacy and understand its precise mode of action in different crop species.

Role as a Precursor for Novel Compounds in Chemical or Industrial Processes

Sulfonium salts are highly versatile reagents in organic chemistry due to the sulfur atom's positive charge, which makes the attached groups susceptible to nucleophilic attack. nih.govontosight.ai This reactivity allows them to serve as precursors for a wide array of other molecules.

As a bifunctional molecule, this compound offers unique synthetic possibilities:

Sulfur Ylide Formation: Treatment with a base can deprotonate the carbon adjacent to the sulfonium center, forming a sulfur ylide. These ylides are powerful intermediates for creating new carbon-carbon bonds, particularly in the synthesis of complex ring structures like epoxides and cyclopropanes. oaepublish.commdpi.com

Polymer Synthesis: The presence of both a sulfonium group and a carboxylate group makes this compound a potential monomer for novel functional polymers. For example, polymers containing sulfonium moieties are being investigated for advanced applications, including as antibacterial agents and in drug delivery systems. acs.org

Leaving Group Chemistry: The dimethyl sulfide (B99878) group is an excellent leaving group in nucleophilic substitution reactions. nih.gov This allows the five-carbon pentanoate chain to be attached to other molecules, making it a useful building block in multi-step syntheses. researchgate.net

| Application Area | Role of Sulfonium Compound | Example Reaction/Process | Reference |

|---|---|---|---|

| Organic Synthesis | Precursor for Sulfur Ylides | Epoxidation and cyclopropanation reactions. | nih.govoaepublish.com |

| Cross-Coupling Reactions | Electrophilic Partner | Used in nickel- and palladium-catalyzed reactions to form C-C bonds. | nih.gov |

| Materials Science | Monomer for Functional Polymers | Synthesis of sulfonium-based polymers with antibacterial or optical properties. | ontosight.aiacs.org |

| Petroleum Industry | Biocide/Inhibitor | Aryl sulfonium salts are used to inhibit microbial activity that produces hydrogen sulfide. | google.com |

Development of Biosensors or Diagnostic Tools Leveraging Sulfonium Compound Metabolism (Hypothetical Applications)

A biosensor is an analytical device that combines a biological component with a physicochemical detector to identify specific substances. researchgate.net The development of biosensors for sulfonium compounds is an active area of research, particularly for environmental and industrial monitoring. nih.gov

Hypothetical biosensors for this compound could be designed based on several principles:

Enzyme-Based Sensors: An enzyme that specifically recognizes and metabolizes this compound could be immobilized on an electrode. The enzymatic reaction would produce a detectable signal, such as a change in current, pH, or light. Given the low reactivity of known DMSP-metabolizing enzymes with this compound, this approach would likely require the discovery or engineering of a novel, highly specific enzyme. nih.govresearchgate.net

Whole-Cell Biosensors: A biosensor could be constructed using microorganisms that are engineered to respond to this compound. For instance, sulfur-oxidizing bacteria (SOB) derive energy from oxidizing sulfur compounds, which results in a measurable change in electrical conductivity and pH. acs.org A strain could be adapted or engineered to utilize this compound as a primary sulfur source, allowing its presence to be detected by monitoring these parameters.

Fluorescence or Colorimetric Sensors: Another approach involves designing a system where the metabolism of the sulfonium compound by a biological element triggers the release of a fluorescent or colored molecule, providing a visual signal for detection. mdpi.comnih.gov

These hypothetical applications underscore the potential for developing new analytical tools based on the unique biochemistry of sulfonium compounds, although significant foundational research would be required to bring them to fruition.

Future Research Directions and Emerging Paradigms in Sulfonium Compound Research with Relevance to 5 Dimethylsulfoniopentanoate

Continued Re-evaluation of the Natural Occurrence of Sulfonium (B1226848) Analogs across Diverse Organisms

A foundational aspect of future research involves a critical re-examination of the presence and diversity of sulfonium compounds in nature. The discovery of novel sulfonium structures and the reassessment of previously reported occurrences are paramount. For instance, while compounds like DMSP are well-established as vital osmolytes and signaling molecules in marine ecosystems, produced by phytoplankton, bacteria, and corals, the full extent of their distribution is still being uncovered. nih.govnih.gov Similarly, a unique class of sulfonium-ion α-glucosidase inhibitors, including salacinol (B1681389), kotalanol, and ponkoranol, has been isolated from plants of the Salacia genus, highlighting terrestrial ecosystems as a source of structurally complex and biologically active sulfonium natural products. researchgate.netrsc.org

A crucial element of this re-evaluation is the application of modern, milder analytical techniques to avoid the misidentification of artifacts. A salient example directly relevant to 5-dimethylsulfoniopentanoate is its reported presence in the flowers of Diplotaxis tenuifolia. annualreviews.org Subsequent investigation suggested that this compound was not a true natural product but rather an artifact generated during extraction. mdpi.com It was proposed that the harsh acid hydrolysis used in the original isolation decomposed a glucosinolate precursor, 4-methylthiobutyl glucosinolate, into this compound. annualreviews.org This case underscores the need to employ advanced analytical protocols to distinguish genuine metabolites from chemical transformation products, a critical step in accurately cataloging the natural sulfonium metabolome.

Future exploration will likely benefit from targeting underexplored biological niches and employing sensitive mass spectrometry techniques to identify new sulfonium analogs. The continued discovery of enzymes involved in DMSP biosynthesis, such as DsyGD and DSYE in diverse bacteria and algae, suggests that our understanding of the genetic and taxonomic distribution of sulfonium production is incomplete. nih.gov

Table 1: Selected Naturally Occurring Sulfonium Compounds and Their Biological Sources

| Compound Name | Biological Source(s) | Key Role / Activity | Citation(s) |

|---|---|---|---|

| S-Adenosylmethionine (SAM) | Ubiquitous in nature | Methyl group donor, precursor in polyamine and biotin (B1667282) biosynthesis | wikipedia.orgsemanticscholar.org |

| Dimethylsulfoniopropionate (DMSP) | Marine phytoplankton, bacteria, macroalgae, corals | Osmolyte, cryoprotectant, antioxidant, precursor for dimethyl sulfide (B99878) (DMS) | nih.govnih.gov |

| S-Methylmethionine (SMM) | Numerous plants (e.g., cabbage) | Methyl group transfer, precursor to dimethyl sulfide | wikipedia.orgsemanticscholar.org |

| Salacinol | Salacia genus plants | α-Glucosidase inhibitor | researchgate.netrsc.org |

| Kotalanol | Salacia genus plants | α-Glucosidase inhibitor | researchgate.netrsc.org |

| Ponkoranol | Salacia genus plants | α-Glucosidase inhibitor | researchgate.netrsc.org |

Advanced Omics Integration for Comprehensive Systems-Level Analysis of Sulfonium Metabolism (Genomics, Transcriptomics, Proteomics, Metabolomics)

Understanding the complex web of sulfonium metabolism requires a holistic, systems-level approach. The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—is emerging as a powerful paradigm to move beyond the study of single genes or enzymes to a comprehensive view of metabolic networks. frontiersin.orgnih.govpanomebio.comsilicogene.com

Genomics and Transcriptomics: These tools are essential for identifying the genetic blueprint for sulfonium biosynthesis and regulation. Transcriptome analysis, for example, has been used to screen for candidate genes involved in the metabolism of volatile sulfur compounds in fungi and to identify genes that are upregulated or downregulated in response to sulfur availability in plants and bacteria. nih.govfrontiersin.orgresearchgate.net In "Candidatus Pelagibacter ubique," transcriptomics revealed how the organism remodels its metabolism in response to sulfur limitation, highlighting the regulation of genes involved in DMSP catabolism. asm.org Future genomic surveys will continue to uncover novel biosynthetic gene clusters for sulfonium compounds in a wider range of organisms.

Proteomics: This approach provides a direct snapshot of the proteins present under specific conditions, offering functional insights that genomics alone cannot. A proteomic analysis of the diatom Fragilariopsis cylindrus under hypersaline stress showed increased abundance of enzymes in the methionine-DMSP biosynthesis pathway, including S-adenosyl Met synthetase and S-adenosyl Met methyltransferase. nih.gov This provided direct evidence for the recruitment of specific proteins for DMSP production as a physiological stress response. Similarly, proteomics has been used to reconstruct sulfur metabolism in bacteria, identifying key enzymes involved in the assimilation of different sulfur sources. nih.gov

Metabolomics: As the direct readout of an organism's physiological state, metabolomics is crucial for quantifying sulfonium compounds and their metabolic precursors and products. Advanced mass spectrometry-based metabolomics workflows have been developed to stabilize and quantify reactive sulfur pathway intermediates, providing a dynamic view of metabolic flux. univie.ac.atrsc.org Untargeted metabolomics can reveal unexpected changes in the sulfur metabolome in response to environmental or genetic perturbations. nih.gov

The true power of these technologies lies in their integration. panomebio.commdpi.com By combining transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of sulfur metabolism. nih.gov For instance, integrated analyses can link the upregulation of specific gene transcripts with an increase in the corresponding protein and a subsequent change in metabolite concentrations, providing a robust, system-wide understanding of how organisms manage their sulfur economy and produce compounds like this compound and its analogs. nih.govasm.org

Table 2: Application of Omics Technologies in Sulfonium Compound Research

| Omics Discipline | Key Application(s) in Sulfonium Research | Example(s) | Citation(s) |

|---|---|---|---|

| Genomics | Identification of biosynthetic gene clusters; Phylogenetic distribution of metabolic pathways. | Discovery of DMSP biosynthesis genes (dsyB, dsyGD) in diverse microorganisms. | nih.govnih.gov |

| Transcriptomics | Identifying genes responsive to sulfur availability; Elucidating regulatory networks. | Analysis of gene expression changes during DMSP production or sulfur starvation. | nih.govfrontiersin.orgasm.org |

| Proteomics | Quantifying enzyme abundance under different conditions; Identifying post-translational modifications. | Identifying increased levels of DMSP synthesis enzymes under salt stress in diatoms. | nih.govnih.gov |

| Metabolomics | Quantifying sulfonium compounds and related metabolites; Flux analysis; Discovering novel compounds. | Profiling sulfur pathway intermediates; Tracking the metabolic fate of labeled sulfur compounds. | nih.govunivie.ac.atrsc.org |

| Multi-Omics Integration | Building systems-level models of metabolism; Linking genotype to phenotype. | Correlating gene expression with protein levels and metabolite concentrations in sulfur metabolic pathways. | nih.govmdpi.comasm.org |

Rational Design of Sulfonium Compounds for Targeted Biological or Biotechnological Applications

Inspired by the diverse functions of naturally occurring sulfonium compounds, a significant future direction is the rational design and synthesis of novel sulfonium-based molecules for specific applications. The unique chemical properties of the sulfonium group—a stable positive charge and its role as an excellent leaving group—make it a versatile functional motif for molecular engineering. acs.orgresearchgate.net

One major area is the development of therapeutic agents. The sulfonium moiety is being incorporated into polymer backbones to create materials with potent, broad-spectrum antibacterial activity and high biocompatibility. acs.org Researchers are designing sulfonium-functionalized polypeptoids and poly(d,l-methionine)s that mimic the membrane-disrupting action of antimicrobial peptides, showing efficacy against drug-resistant pathogens like MRSA. acs.org Beyond antimicrobials, synthetic sulfonium ions are being investigated as inhibitors of enzymes, such as mycobacterial galactofuranosyltransferase, a potential target for new tuberculosis therapies. rsc.org

In biotechnology and materials science, sulfonium salts are being designed for a range of functions:

Organic Synthesis: Dibenzothiophenium salts have been developed as practical and stable alternatives to hypervalent iodine reagents for various chemical transformations. nih.gov Novel sulfonium salts have also been designed as electrophilic alkylating agents for molecular editing and the late-stage functionalization of complex molecules. nih.gov

Photocatalysis: New photocatalytic strategies utilize sulfonium salts for complex chemical reactions, such as ring expansions to synthesize valuable cyclic sulfides. acs.org

Smart Materials: Researchers have designed simple organic sulfonium salts that exhibit excitation-responsive luminescence, breaking from traditional photophysical constraints and opening possibilities for use in optical encryption or advanced bioimaging. advanceseng.com

Biomedical Imaging: A critical application is the design of sulfonium salt precursors for the synthesis of Positron Emission Tomography (PET) tracers. The sulfonium group acts as an excellent leaving group for the introduction of the fluorine-18 (B77423) radionuclide into aromatic molecules, enabling the efficient synthesis of PET probes for imaging receptors and enzymes in vivo. ucl.ac.uk

This rational design approach moves beyond simply discovering what nature has made, to actively creating new sulfonium-based tools and materials with tailored properties for medicine, chemical synthesis, and materials science. nih.govacs.org

Interdisciplinary Studies Bridging Chemical Synthesis, Enzymology, and Systems Biology for Sulfonium Research

Progress in understanding and harnessing sulfonium compounds will increasingly depend on interdisciplinary collaboration that breaks down traditional scientific silos. ircbc.ac.cn The convergence of chemical synthesis, enzymology, and systems biology is creating a powerful research paradigm capable of addressing complex questions from molecule to organism.

Chemical synthesis provides the essential tools to build and modify sulfonium compounds. Synthetic chemists can create analogs of natural products like salacinol to perform detailed structure-activity relationship (SAR) studies, pinpointing the exact structural features responsible for their potent α-glucosidase inhibitory activity. researchgate.netresearchgate.net Synthesis also enables the creation of molecular probes, such as isotopically labeled compounds for metabolic tracing or sulfonium salts equipped with reporter groups for bioimaging. nih.govucl.ac.uk

Enzymology provides the mechanistic understanding of how these compounds are made and how they function. For example, in vitro biochemical assays combined with functional genetics were used to uncover a specialized pathway to DMSP in Burkholderia, identifying a rare prokaryotic methyltransferase and an adenylation domain that loads the zwitterionic DMSP starter unit onto a large enzyme assembly line. nih.gov Studying the enzymes that are inhibited by sulfonium compounds, like glycosidases, provides crucial information for designing more potent and selective drugs. rsc.orgresearchgate.net

Systems biology integrates this molecular-level knowledge into the broader context of the cell or organism. It seeks to understand how the biosynthesis of a compound like DMSP is regulated in response to environmental cues (e.g., salinity) and how its production impacts other metabolic networks. nih.govasm.org This holistic view is essential for applications like metabolic engineering, where the goal might be to engineer a plant or microbe to produce a valuable sulfonium compound. mdpi.com Such efforts require knowledge not only of the specific biosynthetic enzymes (enzymology) but also of the precursor supply and the global regulatory network (systems biology), often using synthetically-derived genetic parts (chemical synthesis). mdpi.com

A prime example of this interdisciplinary synergy is the investigation of radical S-adenosyl methionine (SAM) enzymes. These studies combine the synthesis of model sulfonium systems, mass spectrometry to observe their reactivity, and computational chemistry to understand the electronic structure of intermediates, all aimed at elucidating the fundamental mechanism of radical generation in a vital class of enzymes. ethz.ch The future of sulfonium research lies in the continued fusion of these fields to unravel biological complexity and drive innovation.

Q & A

Q. What role does evidence synthesis play in evaluating the ecological significance of this compound?

- Methodological Answer : Systematically aggregate data from field studies, lab experiments, and omics analyses to assess its role in stress tolerance. Use weighted meta-regression to account for study size and design heterogeneity. Highlight gaps requiring longitudinal or multi-species studies .

Experimental Design Considerations

Q. Q. How can researchers minimize artifact formation during metabolite extraction from Diplotaxis tenuifolia?

Q. What criteria should guide the selection of model organisms for studying this compound biosynthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.